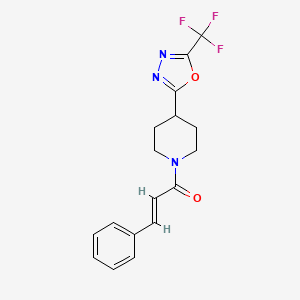

(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

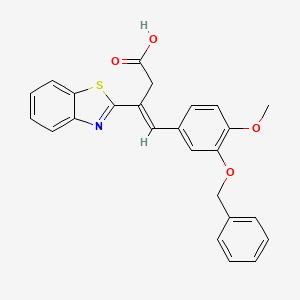

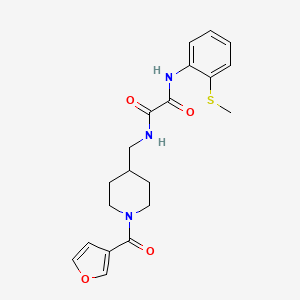

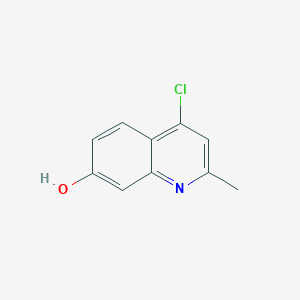

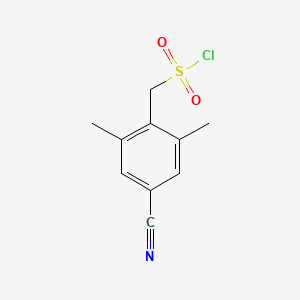

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials1. The synthesis process can be complex and may involve multiple steps, each requiring specific reagents and conditions1.Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule and the chemical bonds that hold the atoms together2. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often used to determine the molecular structure2.

Chemical Reactions Analysis

Chemical reactions involve changes in the arrangement of atoms to produce new substances3. The analysis of chemical reactions includes studying the reactants, products, and the conditions under which the reaction occurs3.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and other characteristics5. These properties can be determined through various laboratory tests5.

Scientific Research Applications

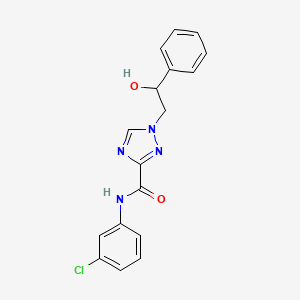

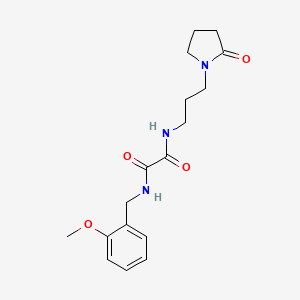

Synthesis and Spectral Analysis

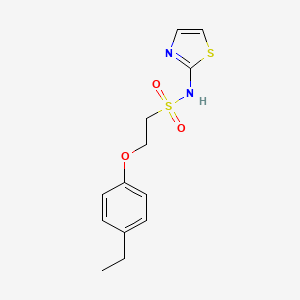

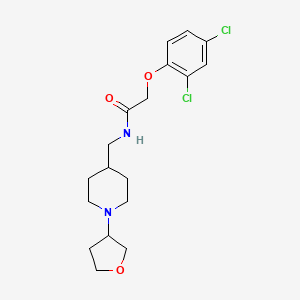

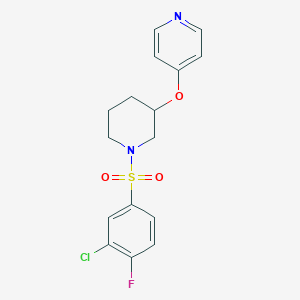

The synthesis of compounds related to "(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one" involves complex chemical processes that yield various derivatives with potential biological activities. These compounds are synthesized through a series of reactions, including the reaction of benzenesulfonyl chloride with ethyl isonipecotate, leading to various intermediates and ultimately to the target compounds. These processes are characterized using modern spectroscopic techniques such as 1H-NMR, IR, and mass spectral data to elucidate their structures (Khalid et al., 2016).

Biological Evaluation

These synthesized compounds are evaluated for their biological activities, including antibacterial, antifungal, and potential anticancer properties. The derivatives exhibit a range of activities against both Gram-positive and Gram-negative bacteria, demonstrating moderate to significant antibacterial properties. For instance, specific derivatives have shown promising results in inhibiting butyrylcholinesterase (BChE) enzyme and have been subjected to molecular docking studies to assess their binding affinity and orientation in active sites of human BChE protein, indicating their potential as therapeutic agents (Khalid et al., 2016).

Antimicrobial Activity

The compounds' antimicrobial activity is a significant area of research, with studies indicating moderate to good activities against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents to combat resistant pathogens. Some derivatives specifically target microbial enzymes or cellular structures, providing insights into new mechanisms of action that could be exploited in drug development (Jadhav et al., 2017).

Potential Anticancer Agents

Exploratory research into the anticancer properties of related compounds has identified certain derivatives as novel apoptosis inducers. Through caspase- and cell-based high-throughput screening assays, these compounds have demonstrated activity against breast and colorectal cancer cell lines, with further studies identifying molecular targets such as TIP47, an IGF II receptor binding protein. This highlights the potential of these derivatives as anticancer agents and their possible roles in targeted therapy (Zhang et al., 2005).

Safety And Hazards

The safety and hazards associated with a compound relate to its potential to cause harm to humans, animals, or the environment6. This information is typically provided in safety data sheets for the compound7.

Future Directions

The future directions for research on a compound could involve further studies to better understand its properties, potential uses, and safety considerations8.

Please note that the specific details for each of these areas would depend on the particular compound . For “(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one”, more research may be needed to fully understand these aspects.

properties

IUPAC Name |

(E)-3-phenyl-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O2/c18-17(19,20)16-22-21-15(25-16)13-8-10-23(11-9-13)14(24)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRIOVWAVYUGSR-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2612424.png)

![1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2612427.png)

![Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2612428.png)

![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide](/img/structure/B2612433.png)